(5-(tert-Butyl)oxazol-2-yl)methanethiol
Description
(5-(tert-Butyl)oxazol-2-yl)methanethiol is a heterocyclic compound featuring a five-membered oxazole ring with a tert-butyl substituent at the 5-position and a methanethiol (-CH₂SH) group at the 2-position (Figure 1). The methanethiol moiety introduces redox reactivity and nucleophilic properties, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
(5-tert-butyl-1,3-oxazol-2-yl)methanethiol |
InChI |
InChI=1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-11)10-6/h4,11H,5H2,1-3H3 |
InChI Key |
SPDXGVVZAKBICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butyl)oxazol-2-yl)methanethiol typically involves the reaction of tert-butyl oxazole with a thiolating agent. One common method is the reaction of tert-butyl oxazole with methanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for (5-(tert-Butyl)oxazol-2-yl)methanethiol are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-(tert-Butyl)oxazol-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of alkylated thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(tert-Butyl)oxazol-2-yl)methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiol-containing molecules with biological targets. It can also be used in the synthesis of biologically active molecules .
Medicine
The oxazole ring is a common motif in many pharmaceutical compounds .
Industry
In industry, (5-(tert-Butyl)oxazol-2-yl)methanethiol can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (5-(tert-Butyl)oxazol-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form strong bonds with metal ions and can participate in redox reactions. The oxazole ring can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
